molecular formula C10H18O3 B1470508 2,2-Dimethyl-3-(oxan-2-yl)propanoic acid CAS No. 1518380-51-2

2,2-Dimethyl-3-(oxan-2-yl)propanoic acid

Cat. No. B1470508
CAS RN: 1518380-51-2
M. Wt: 186.25 g/mol
InChI Key: KAFJCCLBWLNHOS-UHFFFAOYSA-N
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Description

“2,2-Dimethylpropanoic acid”, also known as Pivalic acid, is a carboxylic acid with a molecular formula of C5H10O2 . It’s a type of branched-chain fatty acid that’s often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a suitable organometallic reagent, such as a Grignard or organolithium reagent, with a precursor of the carboxylic acid . The exact method would depend on the specific structure of the target molecule.


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The molecule’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of carboxylic acids involve the carboxyl group (-COOH) and typically include reactions with bases, reducing agents, and nucleophiles .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can be determined experimentally. For example, the molecular weight of “2,2-Dimethylpropanoic acid” is 102.1317 .

Scientific Research Applications

1. Photochromism Studies

The compound has been studied in the context of photochromism, which involves reversible light-induced change of color. For instance, Zou et al. (2004) investigated the photochromic behaviors of certain compounds in solutions, which could have implications for the development of light-responsive materials (Zou et al., 2004).

2. Synthesis of Complex Molecules

The compound plays a role in the synthesis of complex molecules. For example, Ahn et al. (2012) described a new method for synthesizing certain carboxylates, demonstrating the compound's utility in organic chemistry (Ahn et al., 2012).

3. Photoremovable Protecting Groups

Literák et al. (2008) explored the use of certain esters as photoremovable protecting groups, a technique important in synthetic chemistry for protecting reactive sites during a chemical reaction (Literák et al., 2008).

4. Chiral Separation Techniques

Dauh-Rurng Wu et al. (2016) investigated the resolution of racemic acids using chiral supercritical fluid chromatography (SFC), an important technique in the separation of chiral compounds (Wu et al., 2016).

5. Inhibitors in Biochemical Studies

Compounds like 2,2-Dimethyl-3-(oxan-2-yl)propanoic acid have been studied as inhibitors in biochemical assays. Fuchs and Spiteller (1999) reported on certain dimethyl-furan-2-yl nonanoic acids' inhibitory activity on enzymes, which can be relevant for understanding enzyme interactions (Fuchs & Spiteller, 1999).

6. Selective Esterifications in Organic Synthesis

Selective esterifications of primary alcohols have been studied by Wang et al. (2012), demonstrating the compound's relevance in the field of organic synthesis (Wang et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system in which it acts. For example, some carboxylic acids act as antimicrobial agents in food preservation .

Safety and Hazards

Safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound. For example, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

properties

IUPAC Name

2,2-dimethyl-3-(oxan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,9(11)12)7-8-5-3-4-6-13-8/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFJCCLBWLNHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(oxan-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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